REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([C:8](O)=O)[CH:5]=[CH:4][CH:3]=1.NC1C=C(C(O)=O)C=CN=1.NC1C=C(C(O)=O)C=NC=1.[NH2:31][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=1[NH2:38].[OH-].[Na+]>>[NH:31]1[C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][C:33]=2[N:38]=[C:8]1[C:6]1[N:7]=[C:2]([NH2:1])[CH:3]=[CH:4][CH:5]=1 |f:4.5|
|
Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC(=N1)C(=O)O
|
Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)C(=O)O
|
Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=NC1)C(=O)O
|
Name
|
|
Quantity
|
177 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated in 4 mL of PPA (180 degree) for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with 20 mL
|
Type
|
TEMPERATURE
|
Details
|
warm water
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C2=CC=CC(=N2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 mg | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |